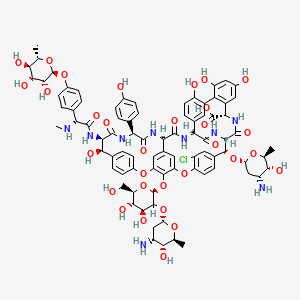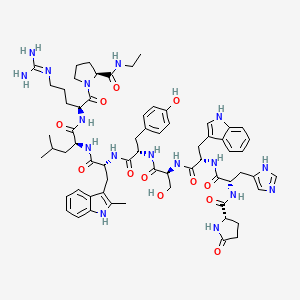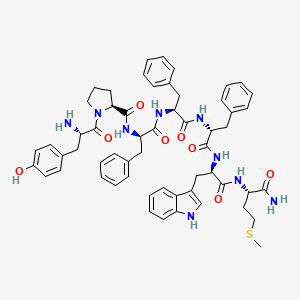![molecular formula C13H16N2O B1665928 Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- CAS No. 220099-91-2](/img/structure/B1665928.png)
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Overview
Description
AZD-0328 is a potent, stereo-selective, full agonist of the human nicotinic acetylcholine receptor alpha 7 (α7 nAChR). It has been developed as a potential treatment for cognitive impairments associated with diseases such as schizophrenia and Alzheimer’s disease . The compound enhances cortical dopamine release and improves learning and attentional processes in animal models .
Scientific Research Applications
AZD-0328 has been extensively studied for its potential therapeutic applications in treating cognitive impairments. In preclinical studies, it has shown significant improvements in operant conditioning and long-term potentiation in rats following oral administration . In rhesus monkeys, spatial working memory was enhanced at very low doses . Clinical studies have explored its use in patients with schizophrenia, although no statistically significant improvement in cognition was observed in a Phase 2a study . The compound’s ability to enhance cortical dopamine release makes it a promising candidate for further research in neuropsychiatric disorders .
Mechanism of Action
AZD-0328 exerts its effects by acting as a full agonist at the α7 nAChR . This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as calcium and sodium into the cell. The activation of α7 nAChR by AZD-0328 leads to enhanced cortical dopamine release, which is believed to contribute to the compound’s positive effects on learning and attentional processes . The molecular targets involved include the α7 nAChR itself and the downstream signaling pathways that are activated upon receptor binding .
Biochemical Analysis
Biochemical Properties
AZD-0328 plays a significant role in biochemical reactions by interacting with the α7 nicotinic acetylcholine receptor (α7 nAChR). Radioligand binding assays have shown that AZD-0328 has approximately 20-fold greater selectivity for the α1β1γδ nAChR and 1000-fold greater selectivity for other nicotinic receptors and a panel of other targets . Additionally, AZD-0328 exhibits equipotency with the structurally related serotonin 5HT3 receptor . These interactions enhance cortical dopamine levels, which may be causative in the positive behavioral responses observed in animal models treated with this compound .
Cellular Effects
AZD-0328 influences various types of cells and cellular processes. In rats, AZD-0328 significantly improved operant conditioning and long-term potentiation following oral administration . In Rhesus monkeys, spatial working memory was enhanced at doses above 0.001mg/kg . The compound’s modulation of α7 nAChRs enhances cortical dopamine levels, which may contribute to improved learning and attentional processes . AZD-0328’s effects on cell signaling pathways, gene expression, and cellular metabolism are primarily mediated through its interaction with α7 nAChRs .
Molecular Mechanism
The molecular mechanism of AZD-0328 involves its action as a full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) . By binding to these receptors, AZD-0328 enhances cortical dopamine release, which improves learning and attentional processes . Radioligand binding assays have demonstrated that AZD-0328 has a high affinity for α7 nAChRs, with an IC50 value of 3nM . This binding interaction leads to the activation of whole cell currents and intrinsic activity comparable to acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AZD-0328 have been observed over time. In preclinical safety studies of up to six months duration, AZD-0328 demonstrated significant improvements in operant conditioning and long-term potentiation in rats following oral administration . In clinical studies, AZD-0328 was studied at doses of up to 2mg and 1.35mg for 13 days, respectively . The most common adverse events reported were facial flushing, gastrointestinal disturbances, and nausea . The compound’s stability and degradation over time have not been extensively documented, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of AZD-0328 vary with different dosages in animal models. In rats, significant improvements in operant conditioning and long-term potentiation were observed following oral administration . In Rhesus monkeys, spatial working memory was enhanced at doses above 0.001mg/kg . In clinical studies, AZD-0328 was studied at doses of up to 0.675mg once daily for 14 days, with no major safety or tolerability concerns other than a dose-related incidence of nausea . The maximum tolerated dose (MTD) for multiple-dose administration was determined to be 1mg .
Metabolic Pathways
AZD-0328 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is renally cleared, and future studies will require an assessment of the risk-benefit for subjects with renal impairment . The specific metabolic pathways and effects on metabolic flux or metabolite levels have not been extensively documented .
Transport and Distribution
AZD-0328 is transported and distributed within cells and tissues, primarily through its interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs) . The compound’s localization and accumulation within specific tissues have not been extensively documented . Its modulation of α7 nAChRs enhances cortical dopamine levels, which may contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of AZD-0328 and its effects on activity or function have not been extensively documented. Its interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs) suggests that it may be localized to specific compartments or organelles where these receptors are present .
Preparation Methods
The synthetic routes and reaction conditions for AZD-0328 are not extensively detailed in publicly available sources. it is known that AZD-0328 is a synthetic organic compound belonging to the class of quinuclidines, which are compounds containing a 1-azabicyclo[2.2.2]octane moiety . Industrial production methods for such compounds typically involve multi-step organic synthesis, including the formation of the bicyclic structure and subsequent functionalization to achieve the desired pharmacological properties.
Chemical Reactions Analysis
AZD-0328 undergoes various chemical reactions, primarily involving its interaction with nicotinic acetylcholine receptors. The compound is a full agonist at the α7 nAChR, meaning it binds to and activates this receptor . Common reagents and conditions used in these reactions include radioligand binding assays to determine binding affinity and selectivity . The major products formed from these reactions are the activated receptor complexes, which then lead to downstream signaling events.
Comparison with Similar Compounds
AZD-0328 is unique in its high selectivity and potency as an α7 nAChR agonist. It has approximately 20-fold greater selectivity for the α1β1γδ nAChR and 1000-fold greater selectivity for other nicotinic receptors . Similar compounds include other α7 nAChR agonists such as PHA-543613 and GTS-21, which also target the same receptor but may differ in their selectivity, potency, and pharmacokinetic profiles . AZD-0328’s unique profile makes it a valuable tool for studying the role of α7 nAChR in cognitive processes and for developing potential therapeutic agents for neuropsychiatric disorders .
properties
IUPAC Name |
(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIPDMKGPYYJS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944616 | |
| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220099-91-2 | |
| Record name | (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220099-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD 0328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0328 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-0328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AZD0328 interact with its target and what are the downstream effects?
A: AZD0328 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , ]. This receptor, found in the brain, plays a crucial role in cognitive functions such as learning and attention. Activation of α7 nAChRs by AZD0328 has been shown to enhance cortical dopamine release, potentially contributing to its beneficial effects on cognitive processes [].
Q2: What is known about the metabolism of AZD0328?
A: AZD0328 exhibits species-dependent metabolism []. In humans, it is primarily metabolized via N-oxidation, mainly catalyzed by enzymes like CYP2D6, CYP3A4/5, FMO1, and FMO3 []. This metabolic pathway leads to the formation of an N-oxide metabolite (M6), identified as the primary metabolite in human hepatocyte incubations []. Interestingly, AZD0328 displays high stability in human hepatocytes, contrasting with its extensive metabolism in preclinical species like rats, dogs, and guinea pigs [].
Q3: Are there any challenges in developing AZD0328 as a potential therapeutic?
A: One challenge in developing AZD0328 stems from its low in vitro binding affinity for the α7 nAChR []. Studies using a tritium-labeled analog, [3H]Chiba‐1001, revealed a Kd value in the high nanomolar range, indicating a weak interaction with the receptor []. Additionally, in vivo studies in rodents demonstrated poor brain regional selectivity and limited pharmacological specificity for α7 nAChRs, further complicating its development as a therapeutic agent [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)







